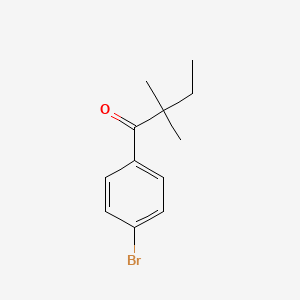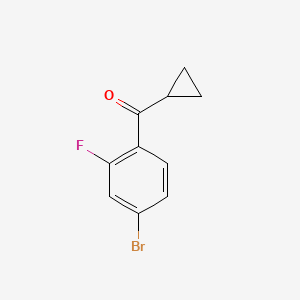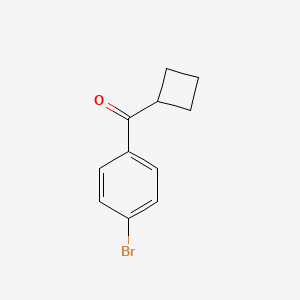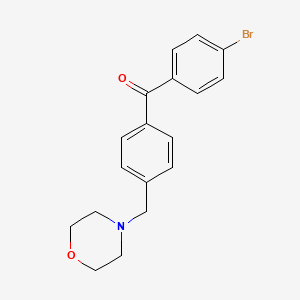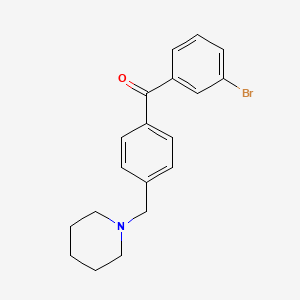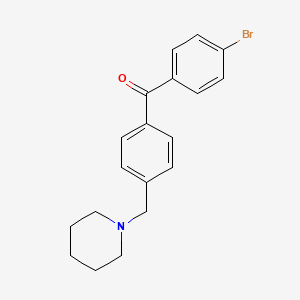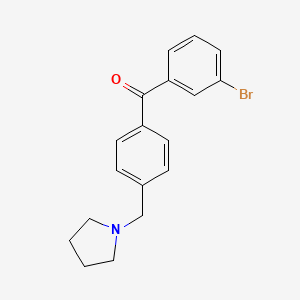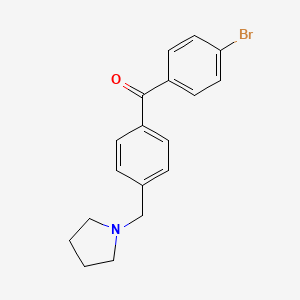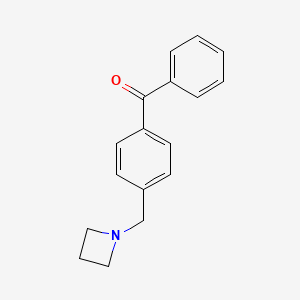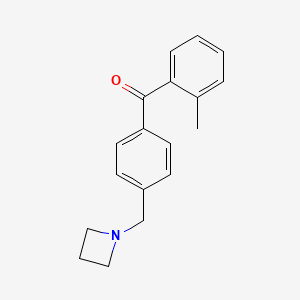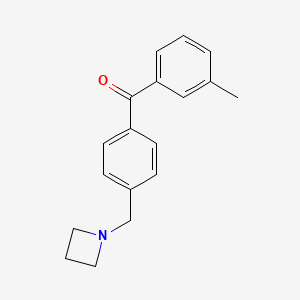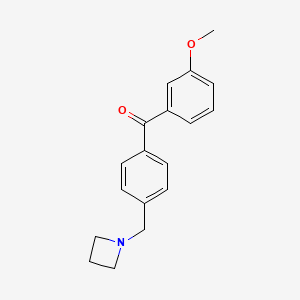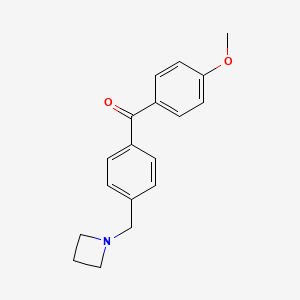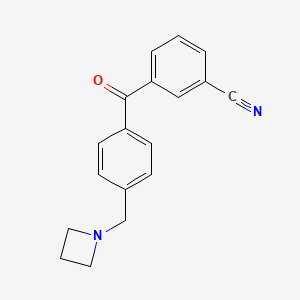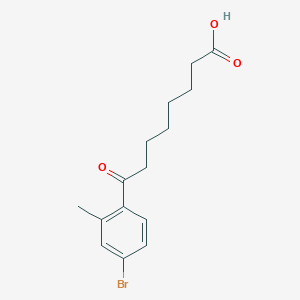
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with bromophenyl groups and their chemical properties. For instance, the first paper discusses 4-substituted 2,4-dioxobutanoic acids, which are structurally related to the compound and are potent inhibitors of glycolic acid oxidase . The second paper describes isomeric compounds with a 4-bromophenyl group, which are relevant to understanding the molecular interactions and configurations that may be similar in 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid . The third paper involves the synthesis of compounds with a bromomethylphenyl moiety, which could provide insights into the synthetic pathways that might be applicable to the compound of interest .
Synthesis Analysis
The synthesis of compounds related to 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid involves the introduction of bromophenyl groups into the molecular structure. In the first paper, the synthesis of 4-substituted 2,4-dioxobutanoic acids is described, which could be analogous to the synthesis of the compound by modifying the carbon chain length and introducing the appropriate substituents . The third paper discusses the reaction of a bromomethylphenyl derivative with oximes, which could be a potential synthetic route for introducing the bromophenyl moiety into the octanoic acid backbone .
Molecular Structure Analysis
The molecular structure of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid can be inferred to some extent from the related compounds discussed in the papers. The presence of a bromophenyl group can influence the molecular conformation and interactions due to its size and electronegativity. The second paper provides insights into the relative and absolute configurations of isomeric compounds with a 4-bromophenyl group, which could be relevant for understanding the stereochemistry of the compound .
Chemical Reactions Analysis
The chemical reactivity of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid can be speculated based on the reactivity of similar compounds. The bromophenyl group is a reactive moiety that can participate in various chemical reactions, such as coupling reactions or substitutions. The first paper's mention of potent inhibitors suggests that the compound may also interact with biological molecules such as enzymes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid are not directly provided, related compounds can offer some predictions. The presence of a bromophenyl group is likely to increase the molecular weight and influence the compound's boiling and melting points. The lipophilicity of the compound may also be affected, which is important for its potential biological activity as described in the first paper . The crystal structures and hydrogen bonding patterns described in the second paper can also provide insights into the potential solid-state properties of the compound .
Applications De Recherche Scientifique
-
Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand
- Application Summary : This research involved the synthesis of a new furfural Schiff base derivative ligand (L-FSB) named N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine. This was achieved through the condensation reaction of furfural (fur) with 4-Bromo-2-methylaniline (bma) in a 1:1 molar ratio .
- Methods of Application : A series of VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal complexes were synthesized according to the metal content analysis in a 2:1 ligand:metal ratio .
- Results or Outcomes : The antimicrobial activities of the synthesized Schiff base ligand and its complexes were screened against three pathogenic microbes: Escherichia coli (Gram-negative bacteria), Staphylococcus aureus (Gram-positive bacteria), and fungal strains (Candida albicans). The results showed that potential is related to the structure and nature of the ligand and their complexes .
-
Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives
- Application Summary : This research involved the design and synthesis of a series of ferulic acid derivatives containing a β-amino alcohol. Their biological activities were evaluated .
- Methods of Application : The compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo) and tobacco mosaic virus (TMV) .
- Results or Outcomes : The EC50 values of compound D24 against Xoo was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC50 = 16.2 μg/mL) and thiodiazole copper (TC, EC50 = 44.5 μg/mL). The inactivation activities of compounds D2, D3 and D4 against TMV at 500 μg/mL were 89.1, 93.7 and 89.5%, respectively, superior to ningnanmycin (93.2%) and ribavirin (73.5%) .
Orientations Futures
Propriétés
IUPAC Name |
8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-10-12(16)8-9-13(11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERWYQHMQHMGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645387 |
Source


|
| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
CAS RN |
898767-40-3 |
Source


|
| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

